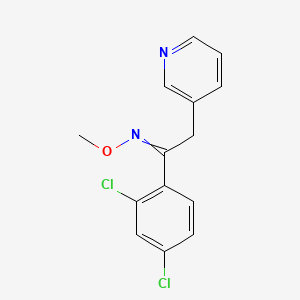

![molecular formula C21H17Cl2NO2 B1678593 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid CAS No. 313674-97-4](/img/structure/B1678593.png)

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

Overview

Description

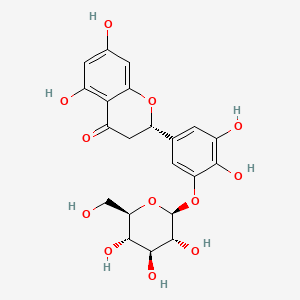

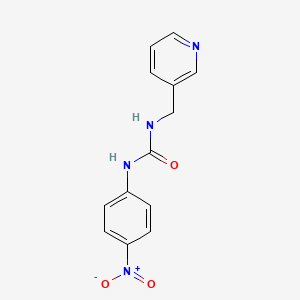

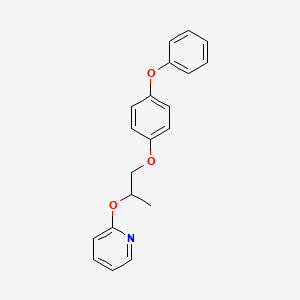

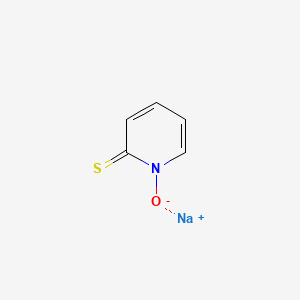

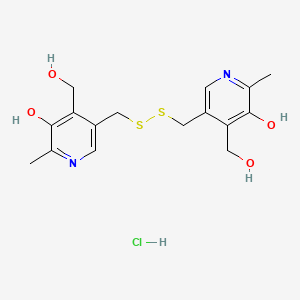

“2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid” is a chemical compound with the molecular formula C21H17Cl2NO2 . It is also known as PD-118057 .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .Scientific Research Applications

hERG Potassium Channel Activation

PD-118057 is known to be an activator of the ether-a-go-go-related (hERG) potassium channel . It has been found that PD-118057 at 10 μM leads to a 111% current increase in rabbit ventricular wedge . Unlike RPR260243, another hERG channel activator, PD-118057 does not have a major effect on gating or kinetic properties of this channel .

Treatment of Delayed Repolarization Conditions

PD-118057 has been found to prevent and reverse QT interval prolongation . This suggests that compounds such as PD-118057 may offer a new approach in the treatment of delayed repolarization conditions, which occur in inherited or acquired long QT syndrome and congestive heart failure .

Interaction with Pore Helix of hERG1 Channels

Research has shown that PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance . At 10 μM, PD-118057 shifted the half-point for inactivation of wild-type hERG1 channels by 19 mV and increased peak outward current by 136% .

Potential Role in Treating Cardiac Arrhythmias

Given its role in activating hERG potassium channels and its effect on QT interval prolongation, PD-118057 could potentially be used in the treatment of cardiac arrhythmias .

Role in Neurological Research

PD-118057–sensitive currents display a characteristic slow activation upon depolarization and a hook tail upon repolarization . This suggests a potential role for PD-118057 in neurological research, particularly in studies related to brain arrhythmia .

Structural Studies and Drug Design

The structural characteristics of PD-118057 and its interaction with hERG1 channels have been studied extensively . This information could be valuable in the design of new drugs targeting hERG1 channels .

Mechanism of Action

Target of Action

The primary target of 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid, also known as PD-118057, is the human ether-a-go-go-related gene 1 (hERG1) potassium channels . These channels play a crucial role in mediating the repolarization of cardiac action potentials .

Mode of Action

PD-118057 interacts directly with the pore helix of hERG1 channels . This interaction attenuates fast P-type inactivation and enhances potassium conductance .

Biochemical Pathways

The action of PD-118057 on hERG1 channels affects the rapid delayed rectifier potassium current (IKr), which is conducted through channels formed by the tetrameric assembly of hERG1 subunits . This current plays an important role in the normal repolarization of cardiac action potentials .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 9 mg/ml , which may influence its bioavailability.

Result of Action

The interaction of PD-118057 with hERG1 channels results in an increase in the open probability of these channels . This leads to an enhancement of the potassium conductance, which can prevent and reverse QT interval prolongation . This effect could potentially offer a new approach in the treatment of conditions characterized by delayed repolarization, such as inherited or acquired long QT syndrome and congestive heart failure .

Action Environment

It is known that the compound is stable under ambient temperature conditions for shipping , and it is recommended to be stored at -20°C for long-term preservation .

properties

IUPAC Name |

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOSCDABPVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432075 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313674-97-4 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-118057 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, PD-118057 increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []

ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of PD-118057 (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of PD-118057 is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.

A: Studies utilizing whole-cell patch-clamp techniques have shown that PD-118057 enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of PD-118057 leading to a greater increase in current amplitude. [] Importantly, PD-118057 doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []

A: Research using an ex vivo zebrafish whole heart model has demonstrated that PD-118057 can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that PD-118057 can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []

A: Research has indicated that even minor alterations to the structure of PD-118057 can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with PD-118057, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance PD-118057's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for PD-118057's activity and the need for careful consideration when designing analogs.

ANone: Despite promising preclinical data, research on PD-118057 is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.

A: PD-118057 represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.

A: The sensitivity of PD-118057 to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.